LogP Differential of 1.16–1.45 Units Between 4-Iodo-3-Methoxy and 3-Iodo-4-Methoxy Regioisomers
The 4-iodo-3-methoxy substitution pattern produces significantly higher lipophilicity than the 3-iodo-4-methoxy regioisomer (CAS 207115-38-6). The target compound exhibits an ACD/LogP of 3.93, whereas the comparator's consensus Log P(o/w) averages 2.77 across five computational methods, representing a ΔLogP of +1.16 to +1.45 units [1]. This difference corresponds to approximately a 14- to 28-fold increase in octanol-water partition coefficient, directly impacting chromatographic retention and solvent extraction behavior .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | ACD/LogP 3.93; KOWWIN estimated Log Kow 3.57 |
| Comparator Or Baseline | Ethyl 3-iodo-4-methoxybenzoate (CAS 207115-38-6): Consensus Log P(o/w) 2.77 (average of iLOGP 2.8, XLOGP3 2.76, WLOGP 2.48, MLOGP 2.78, SILICOS-IT 3.04) |
| Quantified Difference | ΔLogP = +1.16 to +1.45 units |
| Conditions | Computational prediction using ACD/Labs Percepta Platform and SwissADME consensus Log P methods |
Why This Matters
Higher LogP enables more efficient extraction from aqueous reaction mixtures and alters retention times in reverse-phase HPLC purification, critical factors for process-scale synthesis planning.
- [1] ChemSpider. Ethyl 4-iodo-3-methoxybenzoate ACD/LogP Data (CSID:11272435). View Source
